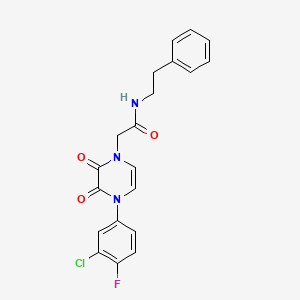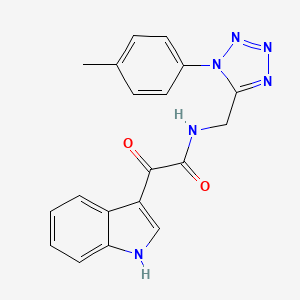![molecular formula C10H17NO4 B2779134 (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid CAS No. 1363402-35-0](/img/structure/B2779134.png)
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (BOC) as a protecting group . An example of a synthesis process involves the reaction of a compound with thiazolidine and N-diisopropylethylamine in ethyl acetate, followed by the addition of a solution of propyl phosphonous acid anhydride .Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tert-butoxycarbonyl (BOC) group is commonly used as a protecting group in organic synthesis .Chemical Reactions Analysis
The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 48-51°C . The compound is likely to be an oil at room temperature .Scientific Research Applications
Applications in Peptide Synthesis
One primary application of "(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid" in scientific research is its use in peptide synthesis. For example, it serves as a precursor in the synthesis of dipeptide 4-nitroanilides, involving a variety of amino acids including N-alkylated amino acids and (S)-azetidine-2-carboxylic acid (Schutkowski, M., Mrestani-Klaus, C., & Neubert, K., 2009). The compound's tert-butyloxycarbonyl group plays a critical role in protecting amino acids during the synthesis process.
Applications in Synthesis of Enantiomerically Pure Compounds
The compound is also used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). For instance, derivatives of this compound have been brominated to produce electrophilic agents used in the synthesis of chiral pyruvic acid and derivatives of 3-oxo-butanoic and -pentanoic acid (Zimmermann, J., & Seebach, D., 1987).
Applications in Stereochemistry and Molecular Docking
This compound is also integral in stereochemistry research and molecular docking studies. It has been used to study chiral recognition, where its derivatives were synthesized and analyzed using NMR and ECD spectroscopy to understand their interactions with amines (Nemes, A. et al., 2015).
Applications in Antibacterial Agent Synthesis
In addition to the above, derivatives of "(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid" have been synthesized to screen for their antibacterial activities. The chemical structures and antibacterial properties of these compounds have been extensively studied, showing promising results against various bacterial strains (Song, Z.-C. et al., 2009).
Mechanism of Action
Target of Action
The compound contains atert-butoxycarbonyl group , which is commonly used as a protecting group in organic synthesis . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of this compound is likely related to its tert-butoxycarbonyl group . This group is introduced into a molecule to protect a functional group during a chemical reaction, and it can be removed afterwards to restore the original functional group . The introduction and removal of the tert-butoxycarbonyl group can influence the course of the chemical reaction and the final product .
Biochemical Pathways
Thetert-butoxycarbonyl group is known to play a role in various chemical transformations . It can be involved in biosynthetic and biodegradation pathways .
Pharmacokinetics
Thetert-butoxycarbonyl group is known to influence the reactivity and solubility of compounds, which could potentially affect their pharmacokinetic properties .
Result of Action
The use of thetert-butoxycarbonyl group as a protecting group can influence the outcome of chemical reactions, leading to the synthesis of various organic compounds .
properties
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEGSFBKYUXELG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2779051.png)
![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)


![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)

![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2779067.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2779071.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2779072.png)